molecular formula C15H14N4O2S B5794625 2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B5794625
M. Wt: 314.4 g/mol
InChI Key: YNJSZXXTSHNNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiosemicarbazone family and is known for its unique properties that make it suitable for various research applications.

Mechanism of Action

The mechanism of action of 2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of ribonucleotide reductase, which is involved in the synthesis of DNA. Moreover, it has been found to inhibit the activity of various kinases, including protein kinase C and tyrosine kinase.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, which make it useful in the treatment of various inflammatory diseases. Moreover, it has been found to possess antiviral and antimicrobial activities, which make it useful in the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is its broad range of biological activities, which make it suitable for various research applications. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the research on 2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One direction is to investigate its potential use as a diagnostic tool for various diseases. Another direction is to explore its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Moreover, further studies are needed to understand the mechanism of action of this compound and to identify its potential targets for drug development. Finally, research is needed to investigate the safety and efficacy of this compound in vivo, which will pave the way for its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antiviral, antitumor, and antimicrobial activities. It has also been shown to possess potent antioxidant and anti-inflammatory properties. In addition, this compound has been investigated for its potential use as a diagnostic tool for various diseases.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-4-6-11(7-5-10)19-14(12-3-2-8-21-12)17-18-15(19)22-9-13(16)20/h2-8H,9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJSZXXTSHNNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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